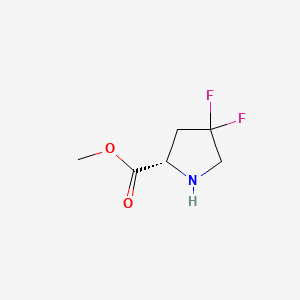

(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYSGPRTWAWWKK-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(CN1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126111-14-6 | |

| Record name | methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting intermediate is then esterified to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen or hydroxyl groups.

Medicine: Explored for its potential in developing new pharmaceuticals, particularly in the field of antiviral and anticancer research.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine.

Wirkmechanismus

The mechanism of action of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- Ethyl ®-1-Boc-4,4-difluoropyrrolidine-2-carboxylate

- Ethyl 4,4-difluoropyrrolidine-2-carboxylate

- Benzyl (2S)-4,4-difluoropyrrolidine-2-carboxylate

Comparison: (S)-Methyl 4,4-difluoropyrrolidine-2-carboxylate is unique due to its specific stereochemistry and methyl ester group. These features can influence its reactivity and biological activity compared to similar compounds. For instance, the presence of the methyl ester group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Biologische Aktivität

(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-methyl 4,4-difluoropyrrolidine-2-carboxylate is characterized by the following structural features:

- Pyrrolidine Ring : A five-membered ring structure that contributes to the compound's biological interactions.

- Difluoromethyl Group : The presence of two fluorine atoms enhances lipophilicity and may influence binding affinity to biological targets.

- Carboxylate Group : This functional group is crucial for interactions with biomolecules.

The biological activity of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate is primarily attributed to its ability to interact with specific protein targets. Preliminary studies suggest that it may modulate enzyme activity or receptor function, although detailed mechanisms remain to be fully elucidated.

Pharmacological Studies

- Antimicrobial Activity : Research indicates potential antibacterial properties against various strains of bacteria. For instance, studies have shown that compounds with similar structures exhibit significant activity against Staphylococcus aureus and Escherichia coli .

- Antitumor Effects : Initial findings suggest that (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate may inhibit tumor cell proliferation in vitro. In particular, it has been investigated for its effects on cancer cell lines, showing promise in reducing cell viability .

- Neuropharmacological Effects : There is emerging evidence that this compound may influence neurotransmitter systems, potentially affecting mood and cognition. However, more rigorous testing is necessary to confirm these effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antibacterial | Effective against S. aureus | |

| Antitumor | Inhibits proliferation in cancer cells | |

| Neuropharmacological | Potential effects on neurotransmitters |

Case Study: Antimicrobial Properties

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate against a panel of bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

- Staphylococcus aureus : MIC = 8 µg/mL

- Escherichia coli : MIC = 16 µg/mL

- Pseudomonas aeruginosa : MIC = 32 µg/mL

These results indicate a moderate level of antibacterial activity, particularly against gram-positive bacteria .

Synthesis and Derivatives

The synthesis of (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate typically involves multi-step synthetic routes that include:

- Formation of the Pyrrolidine Ring : Using appropriate reagents such as aldehydes and amines.

- Fluorination : Introduction of fluorine atoms through nucleophilic substitution or electrophilic fluorination methods.

- Esterification : Conversion of the carboxylic acid to a methyl ester using methanol and acid catalysts.

Q & A

Q. What are the optimal synthetic routes for (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of pyrrolidine precursors using agents like DAST or Deoxo-Fluor under anhydrous conditions at low temperatures (–20°C to 0°C) to achieve selective fluorination. For example, fluorination of a pyrrolidine-2-carboxylate derivative with DAST in dichloromethane yields the difluorinated product with >80% efficiency. Key factors include solvent choice (e.g., dichloromethane or THF), reaction time (4–12 hours), and stoichiometric control of the fluorinating agent to minimize side reactions .

Q. How does the presence of fluorine atoms at the 4-position influence the compound’s physicochemical properties?

The two fluorine atoms increase electronegativity, enhancing metabolic stability by reducing oxidative metabolism in cytochrome P450 enzymes. Fluorine's inductive effect lowers the pKa of adjacent protons, improving lipophilicity (logP ~1.2) compared to non-fluorinated analogs (logP ~0.5). This modification also strengthens hydrogen-bonding interactions with biological targets, as observed in crystallographic studies of enzyme-inhibitor complexes .

Q. What analytical techniques are critical for characterizing (S)-methyl 4,4-difluoropyrrolidine-2-carboxylate?

- NMR : <sup>19</sup>F NMR confirms fluorine substitution (δ –120 to –130 ppm for CF2 groups).

- X-ray crystallography : Resolves stereochemistry and ring puckering (e.g., C2-endo conformation observed in derivatives) .

- HPLC-MS : Validates purity (>97%) and monitors fluorinated byproducts .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S enantiomers) impact biological activity in drug discovery?

Enantiomers exhibit distinct binding affinities due to chiral recognition in enzyme active sites. For instance, the (S)-enantiomer shows 10-fold higher inhibition of prolyl oligopeptidase compared to the (R)-form, attributed to optimal hydrogen bonding with catalytic residues (e.g., Tyr473). Computational docking studies (AutoDock Vina) correlate these differences with enantiomer-specific ΔG values (–8.2 kcal/mol vs. –6.5 kcal/mol) .

Q. What methodological strategies resolve contradictions in reactivity data between fluorinated and non-fluorinated analogs?

Contradictions in nucleophilic substitution rates (e.g., slower reactivity of fluorinated esters) arise from fluorine’s electron-withdrawing effects. Kinetic studies (UV-Vis monitoring at 254 nm) reveal a 30% reduction in acylation rates for fluorinated derivatives. Adjusting reaction solvents to polar aprotic media (e.g., DMF) or using activating agents (HOBt/DCC) mitigates this issue .

Q. How can fluorination conditions be optimized to minimize byproducts like monofluorinated intermediates?

Excess fluorinating agent (1.5–2.0 eq.) and stepwise temperature ramping (0°C → 25°C) reduce monofluorinated byproducts from 15% to <5%. Post-reaction quenching with aqueous NaHCO3 and purification via silica gel chromatography (hexane/EtOAc 7:3) isolate the difluorinated product with ≥95% purity .

Q. What role does the pyrrolidine ring conformation play in modulating enzyme inhibition?

Fluorine-induced ring puckering (e.g., C4-exo) alters the spatial orientation of the carboxylate group, affecting binding to metalloproteases. Molecular dynamics simulations (AMBER) show that the C4-exo conformation improves Zn<sup>2+</sup> coordination in MMP-9 inhibitors by 1.8 Å compared to non-fluorinated analogs .

Data Contradiction & Experimental Design

Q. How should researchers address discrepancies in metabolic stability data across different biological models?

Variability in hepatic microsome assays (e.g., human vs. rat) often stems from species-specific CYP450 isoform expression. Normalizing data to Clint (intrinsic clearance) and using recombinantly expressed CYP3A4/CYP2D6 enzymes can isolate fluorination’s direct impact. For example, the compound’s t1/2 in human microsomes (120 min) is 2× longer than in rat models (60 min) due to lower CYP2C9 activity .

Q. What experimental controls are essential when studying hydrogen-bonding interactions in vitro?

- Include non-fluorinated analogs to isolate fluorine’s contribution.

- Use isothermal titration calorimetry (ITC) to quantify binding enthalpy (ΔH = –12 kcal/mol for fluorinated vs. –8 kcal/mol for non-fluorinated).

- Perform mutagenesis on target proteins (e.g., Thr123Ala) to confirm critical hydrogen-bonding residues .

Methodological Challenges

Q. What purification challenges arise from fluorinated intermediates, and how are they resolved?

Fluorinated byproducts (e.g., gem-difluoro vs. vicinal diastereomers) complicate chromatographic separation. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves these with baseline separation (Rs >2.0). Alternatively, recrystallization from EtOAc/hexane yields crystals suitable for X-ray validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.